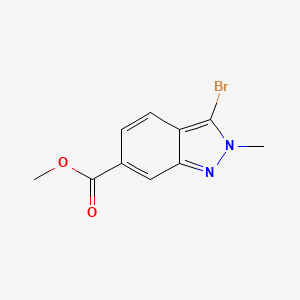

![molecular formula C13H15Cl2NO4S B1458599 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858254-99-5](/img/structure/B1458599.png)

1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Übersicht

Beschreibung

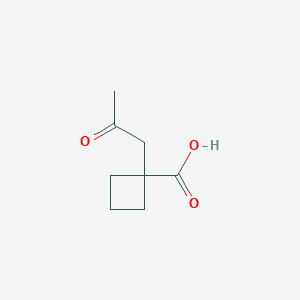

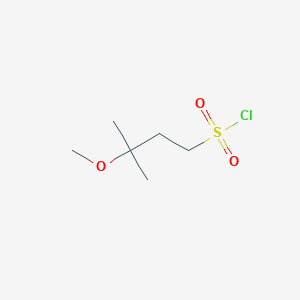

1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15Cl2NO4S . It is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid . Isonipecotic acid is a heterocyclic compound that acts as a GABA A receptor partial agonist .

Molecular Structure Analysis

The molecular structure of 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid moiety and a sulfonyl group attached to a dichlorobenzyl group . The exact three-dimensional structure is not provided in the available sources.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid: is a valuable compound in medicinal chemistry due to its piperidine core, a common motif in pharmaceuticals. Piperidine derivatives are known for their presence in various classes of drugs, including antidepressants, antihistamines, and antipsychotics . The dichlorobenzyl group could potentially be leveraged for its electron-withdrawing properties, which might enhance the compound’s ability to interact with biological targets.

Agriculture

In agriculture, this compound could serve as a precursor for the synthesis of more complex molecules that act as growth promoters or pesticides. Its reactivity and selectivity make it a candidate for creating compounds that can selectively target pests without harming crops or the environment .

Material Science

The compound’s structural features, such as the sulfonyl group, may be exploited in material science. It could be used to synthesize polymers with specific characteristics, like increased durability or chemical resistance. The dichlorobenzyl moiety might also contribute to the thermal stability of materials .

Environmental Science

In environmental science, 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid could be utilized in the development of sensors or absorbents for environmental monitoring. Its chemical structure could allow for the selective binding of pollutants, aiding in their detection and removal from ecosystems .

Analytical Chemistry

This compound has potential applications in analytical chemistry, particularly in the development of novel chromatographic methods or as a standard in mass spectrometry. Its unique molecular signature could help in the precise identification of complex mixtures .

Biochemistry

Lastly, in biochemistry, the compound could be used to study enzyme-substrate interactions, given its structural complexity. It might act as an inhibitor or activator for certain biochemical pathways, providing insights into the mechanisms of action at the molecular level .

Eigenschaften

IUPAC Name |

1-[(3,4-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4S/c14-11-2-1-9(7-12(11)15)8-21(19,20)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQKYPMRVCKAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)

![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)

![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)

![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)